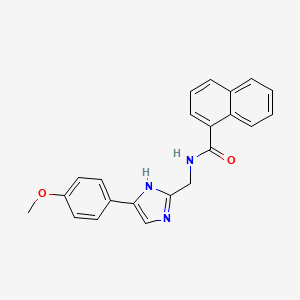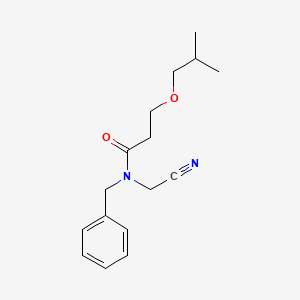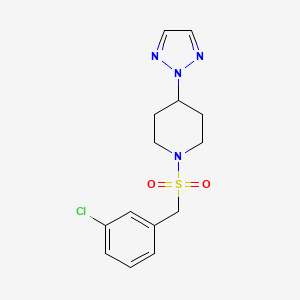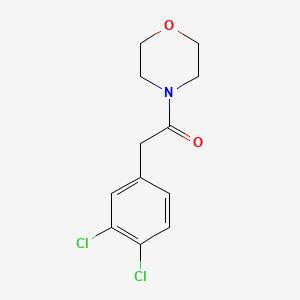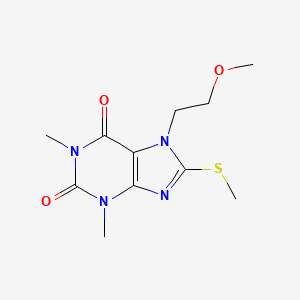
7-(2-Methoxyethyl)-1,3-dimethyl-8-methylsulfanylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-(2-Methoxyethyl)-1,3-dimethyl-8-methylsulfanylpurine-2,6-dione” is a complex organic compound. Based on its name, it likely contains a purine structure, which is a heterocyclic aromatic organic compound .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as poly(2-methoxyethyl acrylate)-based polyurethane, have been synthesized using reversible addition–fragmentation chain transfer (RAFT) and poly-addition .
Scientific Research Applications
Synthesis and Biological Activity
A series of compounds, including those with a structure related to 7-(2-Methoxyethyl)-1,3-dimethyl-8-methylsulfanylpurine-2,6-dione, were synthesized and studied for their biological activity. Notably, some compounds showed significant cytotoxicity at low nanomolar concentrations. Moreover, certain derivatives exhibited promising activity against Mycobacterium bovis and the hepatitis C virus (Nauš et al., 2014).
Antimicrobial Activity
In another study, similar compounds demonstrated weak cytotoxic activity, highlighting the potential of these substances in antimicrobial research (Prachyawarakorn et al., 2008).
Synthesis of Purine Analogs
The synthesis of 4- and 5-disubstituted 1-benzylimidazoles, which are important precursors of purine analogs, is another area of research. These compounds are relevant in the context of developing purine analogs for various biological applications (Alves et al., 1994).
Oxidation and Alkylation Research
Studies have also explored the oxidation and alkylation of compounds structurally similar to 7-(2-Methoxyethyl)-1,3-dimethyl-8-methylsulfanylpurine-2,6-dione. These studies provide insights into the chemical behavior and potential applications of these compounds in various fields (Ohkata et al., 1985).
Corrosion Inhibition
Another interesting application is in the field of corrosion inhibition. Compounds with similar structures have been studied for their effectiveness in protecting metals in acidic environments, highlighting their potential use in industrial applications (Chafiq et al., 2020).
Large-Scale Pharmaceutical Manufacturing
The compound has also been studied in the context of pharmaceutical manufacturing. For instance, a process was developed for the large-scale preparation of a related compound, showcasing the practical applicability of these substances in pharmaceutical production (Shi et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
7-(2-methoxyethyl)-1,3-dimethyl-8-methylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3S/c1-13-8-7(9(16)14(2)11(13)17)15(5-6-18-3)10(12-8)19-4/h5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXGKBDULNJCQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SC)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-methoxyethyl)-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate](/img/structure/B2840497.png)
![4-bromo-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide](/img/structure/B2840499.png)


![4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)methyl]benzenesulfonamide](/img/structure/B2840506.png)
![Decahydro-1H-cyclohepta[c]pyridine hydrochloride](/img/structure/B2840507.png)
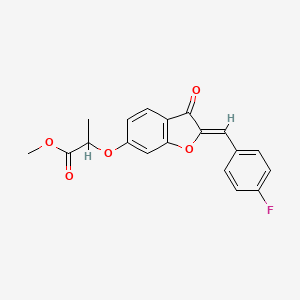
![[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2840511.png)
![N-(4-fluorobenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2840513.png)
